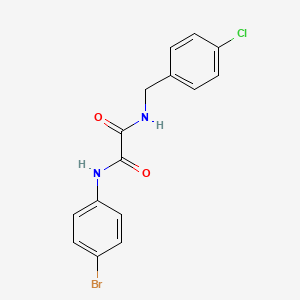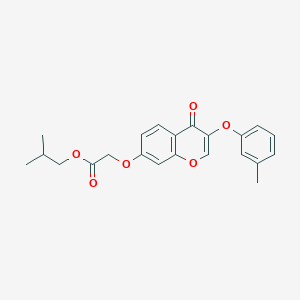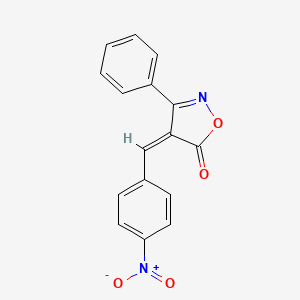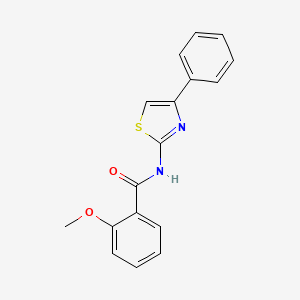![molecular formula C22H15N3O7 B11648921 2-({(2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11648921.png)
2-({(2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a furan ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the furan ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Introduction of the methoxy group via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the cyano group: This can be done through the reaction of an appropriate precursor with cyanogen bromide or similar reagents.
Amidation: The final step involves the formation of the amide bond between the cyano group and the benzoic acid moiety, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Amine derivatives: Formed through the reduction of the cyano group.
Substituted derivatives: Formed through nucleophilic substitution of the methoxy group.
Scientific Research Applications
2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)THIOPHEN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.
2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)PYRIDIN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-[(2E)-2-CYANO-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15N3O7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H15N3O7/c1-31-14-6-8-17(19(11-14)25(29)30)20-9-7-15(32-20)10-13(12-23)21(26)24-18-5-3-2-4-16(18)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b13-10+ |
InChI Key |
GWEOSOOVZVKYKE-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-benzylsulfanyl-4-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11648845.png)

![4-({2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11648850.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11648860.png)

![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11648892.png)
![Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11648900.png)
![N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11648915.png)
![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11648927.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648929.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11648933.png)
![1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B11648939.png)

